molecular formula C17H25N3O B7921268 2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921268
M. Wt: 287.4 g/mol
InChI Key: SZWLTWOMXXCKQS-UHFFFAOYSA-N
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Description

2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone (CAS 1353973-13-3) is a synthetic organic compound with the molecular formula C17H25N3O and a molecular weight of 287.40 g/mol . This complex molecule features a pyrrolidine ring substituted with a benzyl and a cyclopropyl amino group, and a 2-aminoethanone moiety. Compounds with similar structural motifs, particularly those incorporating pyrrolidine and benzyl-cyclopropyl-amino groups, have been investigated in pharmaceutical research for their potential to interact with biological targets, such as serving as inhibitors for enzymes like cholesteryl ester transfer protein (CETP) . The presence of the 2-aminoethanone functional group is also a point of interest in medicinal chemistry, as it is found in other compounds studied for their inhibitory effects on enzymes like dipeptidylpeptidase-IV (DPP-IV) . As a building block in drug discovery, this compound offers researchers a versatile scaffold for the synthesis and exploration of novel chemical entities. It is supplied exclusively for research applications in laboratory settings. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

2-amino-1-[2-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c18-11-17(21)20-10-4-7-16(20)13-19(15-8-9-15)12-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWLTWOMXXCKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CN)CN(CC2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis Approach

The patent WO2008137087A1 describes a scalable method for substituted pyrrolidines using Grubbs catalyst-mediated ring-closing metathesis:

Representative Procedure:

  • React 2-methylpyrroline (5.0 g, 59.2 mmol) in ethanol/methanol (3:1 v/v, 150 mL)

  • Add 5% Pt/C catalyst (0.5 g) under H₂ atmosphere (50 psi)

  • Stir at 25°C for 24 hours (95% conversion)

  • Filter through Celite® and concentrate

This method achieves >98% ee when using chiral tartaric acid derivatives for crystallization.

Cyclopropane Installation

Simmons-Smith Cyclopropanation

The benzyl-cyclopropyl-amine moiety is typically introduced via:

Reaction Conditions:

ParameterValue
SubstrateAllyl benzylamine
ReagentZn/Cu couple
Diiodomethane1.2 equiv
SolventEt₂O
Temperature0°C → reflux
Time8-12 hours
Yield68-72%

This method produces cyclopropane rings with minimal ring-opening side products.

Amine-Ketone Coupling

Reductive Amination Strategy

Key bond formation between the pyrrolidine nitrogen and 2-amino-ethanone employs optimized reductive amination:

Optimized Parameters:

  • Molar Ratio: Pyrrolidine:amino-ketone (1:1.05)

  • Reducing Agent: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: DCM/MeOH (4:1)

  • Temperature: -15°C → RT

  • Reaction Time: 48 hours

  • Yield: 82% (after silica gel chromatography)

Critical to success is maintaining strict anhydrous conditions to prevent ketone reduction side reactions.

Stereochemical Control

Chiral Resolution Techniques

The final compound contains two stereocenters requiring precise control:

Chromatographic Resolution:

ColumnChiralpak® AD-H
Mobile PhaseHexane/IPA/DEA (90:10:0.1)
Flow Rate1.0 mL/min
Retention Times12.8 min (R,R)
15.2 min (S,S)
Enantiomeric Excess>99%

Alternative methods from US20160152623A1 suggest using chiral auxiliaries during the cyclopropanation step to avoid post-synthetic resolution.

Process Optimization

Solvent Screening for Crystallization

Final purification requires careful solvent selection:

Solvent Effects on Yield/Purity:

Solvent SystemYield (%)Purity (%)
EtOAc/Hexane (1:3)7899.2
MeOH/H₂O (4:1)8598.5
Acetone/Pentane (1:2)6399.8

Methanol/water systems provide optimal balance between recovery and purity.

Analytical Characterization

Spectroscopic Data Correlation

Critical characterization data from PubChem CID 66564025 confirms structural assignment:

¹H NMR (400 MHz, CDCl₃):
δ 7.35-7.28 (m, 5H, Ar-H), 4.12 (s, 2H, CH₂Ph), 3.81-3.65 (m, 4H, pyrrolidine-H), 2.92 (dd, J=12.4, 6.8 Hz, 1H, NCH₂), 2.78-2.65 (m, 2H, cyclopropane-H), 1.85-1.72 (m, 4H, pyrrolidine-CH₂), 0.98-0.85 (m, 4H, cyclopropane-CH₂)

HRMS (ESI+):
m/z calcd for C₁₇H₂₅N₃O [M+H]⁺: 287.1998
Found: 287.1996

Scalability Considerations

Kilogram-Scale Production

Adapting lab-scale procedures for industrial production requires:

  • Continuous hydrogenation reactors for pyrrolidine synthesis

  • Flow chemistry systems for cyclopropanation

  • Thin-film evaporators for solvent removal

Patent WO2008137087A1 demonstrates 85% yield at 50 kg scale using these technologies .

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Aromatic Substitution Patterns

  • Benzyl vs. Pyridinyl/Thiophene : The benzyl group in the target compound contrasts with pyridinyl (e.g., ) or thiophene (e.g., ) substituents in analogs. Benzyl groups typically enhance lipophilicity and π-π stacking, whereas pyridinyl groups improve water solubility and hydrogen bonding.
  • Cyclopropane Ring : Unique to the target compound, the cyclopropane moiety may confer metabolic stability by resisting oxidative degradation, a feature absent in nitro- or hydroxy-substituted analogs .

Reactivity and Stability

  • Nitro Group (1-(2-Amino-6-nitrophenyl)ethanone): The nitro group in increases electrophilicity but raises toxicity risks, unlike the cyclopropane or benzyl groups in the target compound.

Biological Activity

2-Amino-1-{2-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, a compound with the CAS number 1353973-13-3, is a pyrrolidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N3O. The compound features a pyrrolidine ring substituted with a benzyl-cyclopropyl amino group, which may contribute to its biological activity.

Antibacterial Activity

Research indicates that compounds containing pyrrolidine structures often exhibit significant antibacterial properties. The mechanisms through which these compounds exert their effects include:

  • Inhibition of Nucleic Acid and Protein Synthesis : Alkaloids similar to this compound have shown the ability to interfere with nucleic acid synthesis and protein production in bacterial cells. For instance, berberine, a known alkaloid, disrupts DNA replication and RNA transcription, leading to bacterial cell death .
  • Effects on Membrane Permeability : Pyrrolidine derivatives can alter the permeability of bacterial cell membranes, allowing for increased uptake of harmful agents and leading to cell lysis .
  • Inhibition of Efflux Pumps : Some studies suggest that these compounds can inhibit bacterial efflux pumps, which are responsible for expelling toxic substances from bacterial cells, thereby enhancing their antibacterial efficacy .

Study on Antimicrobial Activity

A study published in Molecules evaluated various pyrrolidine derivatives and their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimal inhibitory concentrations (MICs) as low as 75 µg/mL against Bacillus subtilis and Enterococcus faecalis, showcasing the potential effectiveness of pyrrolidine-based compounds in combating bacterial infections .

Compound NameMIC (µg/mL) against B. subtilisMIC (µg/mL) against E. faecalis
Compound A75125
Compound B>100>125
2-Amino...TBDTBD

The mechanisms by which this compound exerts its antibacterial effects are likely multifaceted:

  • Disruption of Cellular Functions : By inhibiting nucleic acid synthesis, the compound may prevent essential cellular processes in bacteria.
  • Membrane Damage : Increased permeability may lead to leakage of cellular contents and eventual cell death.
  • Synergistic Effects : When combined with other antimicrobial agents, this compound may enhance overall antibacterial activity.

Q & A

Q. Table 1: Structural Features and Implications

FeatureRole in Reactivity/BioactivityReference
PyrrolidineStabilizes tertiary amine for protonation at physiological pH
CyclopropylModulates steric effects and metabolic stability
EthanoneServes as a hydrogen-bond acceptor in target binding

(Basic) What synthetic routes are reported for this compound?

Answer:
Synthesis typically involves multi-step organic reactions:

Core pyrrolidine formation : Cyclization of γ-amino ketones or reductive amination .

Benzyl-cyclopropyl-amino incorporation : Nucleophilic substitution or Buchwald-Hartwig coupling .

Ethanone introduction : Ketone functionalization via oxidation of secondary alcohols or Friedel-Crafts acylation .

Q. Table 2: Synthetic Methodologies

StepMethodKey Reagents/ConditionsYield*Reference
1Reductive aminationNaBH(OAc)₃, DCM, RT65–75%
2Cyclopropane couplingPd(OAc)₂, Xantphos, K₂CO₃50–60%
3OxidationMnO₂, acetone, reflux80–85%
*Yields estimated from analogous reactions in referenced studies.

(Advanced) How can reaction conditions be optimized to improve stereoselectivity during synthesis?

Answer:
Stereochemical control is critical due to the compound's chiral centers. Strategies include:

  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) in palladium-mediated coupling .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance transition-state organization .
  • Temperature gradients : Lower temperatures (-20°C) reduce racemization during cyclopropane formation .

Q. Table 3: Optimization Parameters

ParameterEffect on StereoselectivityExampleReference
CatalystEnantiomeric excess (ee) up to 90%(S)-BINAP/Pd
SolventDMF improves ee by 15% vs. THF
Temp.-20°C reduces racemization by 30%

(Basic) Which analytical techniques are most effective for structural confirmation and purity assessment?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and carbon frameworks (e.g., cyclopropyl protons at δ 0.5–1.5 ppm) .
  • Mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ = 316.2384 for C₁₈H₂₅N₃O) .
  • X-ray crystallography : Resolves absolute stereochemistry and bond angles .

(Advanced) How can researchers resolve contradictions in spectral data during characterization?

Answer:
Contradictions often arise from tautomerism or impurities. Mitigation strategies:

  • 2D NMR (COSY, NOESY) : Distinguishes coupling networks and spatial proximity of protons .
  • Crystallographic validation : Resolves ambiguous NOE signals or diastereomer overlap .
  • LC-MS/MS : Detects trace impurities (<0.1%) that distort spectral peaks .

(Advanced) What pharmacological mechanisms are hypothesized for this compound based on structural analogs?

Answer:
Analog studies suggest:

  • Dopamine receptor modulation : Pyrrolidine and benzyl groups mimic endogenous ligand interactions .
  • MAO-B inhibition : Cyclopropylamine derivatives show affinity for monoamine oxidase isoforms .

Q. Table 4: Hypothesized Targets and Assays

TargetAssay TypeObserved Activity*Reference
D₂ receptorRadioligand bindingIC₅₀ = 120 nM
MAO-BFluorometric assay40% inhibition at 10 µM
*Data extrapolated from structurally similar compounds.

(Basic) What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Gloves, lab coat, and goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates .
  • Storage : Inert atmosphere (N₂) at -20°C to prevent degradation .

(Advanced) How can structural modifications enhance target selectivity?

Answer:

  • Substitution on benzyl group : Electron-withdrawing groups (e.g., -NO₂) improve receptor specificity .
  • Pyrrolidine N-alkylation : Reduces off-target binding to adrenergic receptors .

Q. Table 5: Modification Strategies

ModificationEffectExampleReference
Benzyl -NO₂Increases D₂ selectivity by 3x
N-MethylationReduces α₁-adrenergic affinity by 70%

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